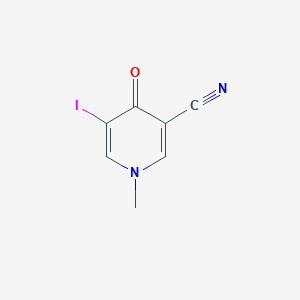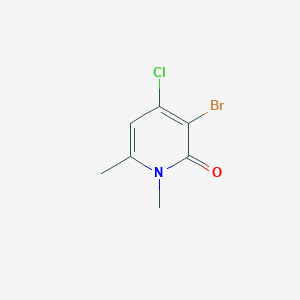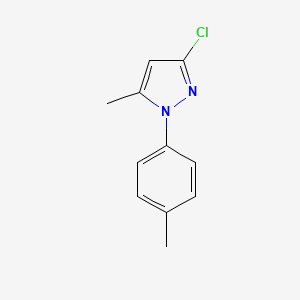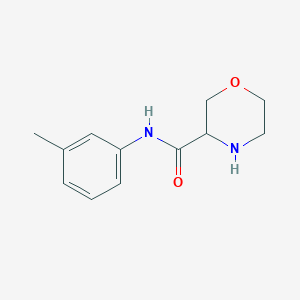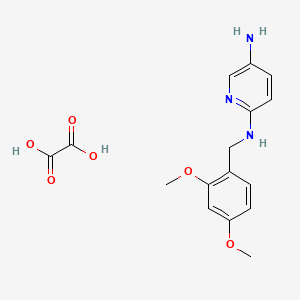
N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate is a chemical compound with a complex structure that includes a pyridine ring substituted with a 2,4-dimethoxybenzyl group and two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate typically involves multiple steps, starting with the preparation of the pyridine-2,5-diamine core. This core is then reacted with 2,4-dimethoxybenzyl chloride under specific conditions to introduce the 2,4-dimethoxybenzyl group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino groups and the methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate include other pyridine derivatives with different substituents, such as:
- N2-(2,4-Dimethoxyphenyl)pyridine-2,5-diamine
- N2-(2,4-Dimethoxybenzyl)pyridine-2,6-diamine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxalate salt
Propiedades
Fórmula molecular |
C16H19N3O6 |
|---|---|
Peso molecular |
349.34 g/mol |
Nombre IUPAC |
2-N-[(2,4-dimethoxyphenyl)methyl]pyridine-2,5-diamine;oxalic acid |
InChI |
InChI=1S/C14H17N3O2.C2H2O4/c1-18-12-5-3-10(13(7-12)19-2)8-16-14-6-4-11(15)9-17-14;3-1(4)2(5)6/h3-7,9H,8,15H2,1-2H3,(H,16,17);(H,3,4)(H,5,6) |
Clave InChI |
YYPPJUDQROPKAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNC2=NC=C(C=C2)N)OC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


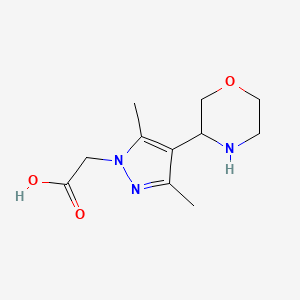
![4-(Difluoromethoxy)-2-methylbenzo[d]oxazole](/img/structure/B11778240.png)
![4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11778242.png)

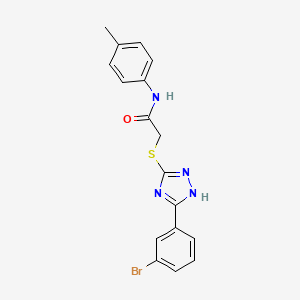
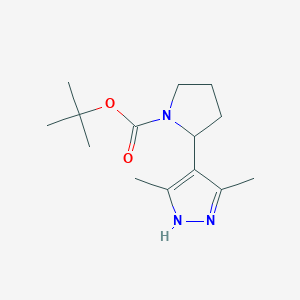

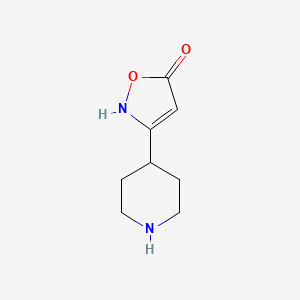
![2-(3-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778267.png)

